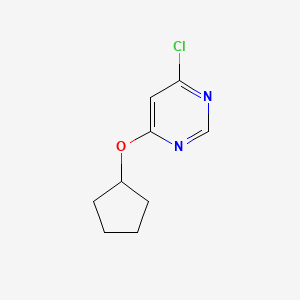

4-Chloro-6-(cyclopentyloxy)pyrimidine

Description

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

4-chloro-6-cyclopentyloxypyrimidine |

InChI |

InChI=1S/C9H11ClN2O/c10-8-5-9(12-6-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2 |

InChI Key |

DQHCEDCSEAGFRM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=CC(=NC=N2)Cl |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Research indicates that 4-Chloro-6-(cyclopentyloxy)pyrimidine can act as an antagonist to the prostaglandin E2 receptors (EP2 and EP4). These receptors are implicated in various cancers, including melanoma, lung cancer, and colorectal cancer. By blocking these receptors, the compound may enhance immune response against tumors and reduce tumor growth .

Table 1: Cancer Types Targeted by this compound

| Cancer Type | Mechanism of Action |

|---|---|

| Melanoma | Modulation of immune response |

| Lung Cancer | Inhibition of tumor proliferation |

| Colorectal Cancer | Blockade of EP2/EP4 receptors |

| Renal Cell Carcinoma | Potential reduction in tumor size and metastasis |

Anti-inflammatory Effects

The compound has shown potential in treating inflammatory conditions by inhibiting pathways associated with inflammation. This is particularly relevant in diseases like endometriosis and chronic pain syndromes where prostaglandin signaling plays a significant role .

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit certain enzymes involved in cancer cell metabolism, such as phosphofructokinase. This inhibition may lead to reduced glycolysis rates in cancer cells, thereby decreasing their growth and survival rates .

Table 2: Enzymatic Targets of this compound

| Enzyme | Inhibition Effect |

|---|---|

| Phosphofructokinase | Decreased glycolysis |

| Lysyl oxidase-like 2 (LOXL2) | Reduced collagen synthesis |

Efficacy in Animal Models

In a notable study involving nude mice with implanted cervical cancer cells, treatment with this compound resulted in significant reductions in tumor size after three weeks of administration. The compound was given intraperitoneally at a dosage of 10 mg/kg every two days, demonstrating its potential as an effective anticancer agent .

Impact on Fibrosis

Another research focused on the effects of pyrimidine derivatives on hepatic stellate cells revealed that compounds similar to this compound could effectively inhibit collagen synthesis, which is crucial for the progression of liver fibrosis. The half-maximal inhibitory concentration (IC50) values indicated potent activity against these cells .

Comparison with Similar Compounds

Key Trends :

- Alkoxy vs. Aryloxy Groups : Ethoxy and methoxy groups (e.g., ) are electron-donating, enhancing nucleophilic substitution at the 4-position. The bulkier cyclopentyloxy group in the target compound may hinder reactivity but improve target selectivity in biological systems.

- Heterocyclic Modifications: Thieno- and pyrazolo-fused pyrimidines (e.g., ) exhibit distinct electronic properties and binding affinities compared to simple pyrimidines.

- Halogenated Substituents : Chloro and trifluoromethyl groups (e.g., ) increase electrophilicity, facilitating cross-coupling reactions.

Q & A

Q. What safety protocols are essential when handling 4-Chloro-6-(cyclopentyloxy)pyrimidine in laboratory experiments?

- Methodological Answer: Researchers must wear PPE (protective glasses, gloves, lab coats, and masks) to avoid skin/eye contact and inhalation. Toxic byproducts should be handled in a glovebox, and waste must be segregated and disposed via certified hazardous waste services. Cross-contamination is minimized using filter tips for pipetting, dedicated spatulas for weighing, and working in draft-free environments .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent patterns and cyclopentyloxy group conformation. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., C–Cl stretching at ~550 cm⁻¹). Purity is validated via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under varying reaction conditions?

- Methodological Answer: Optimize chlorination steps using POCl₃ or SOCl₂ as reagents, monitoring temperature (70–90°C) and reaction time (4–8 hrs). Catalytic Lewis acids (e.g., ZnCl₂) enhance regioselectivity. Post-reaction, neutralize excess reagents with ice-cold NaHCO₃ and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What strategies resolve discrepancies in reported biological activity data for pyrimidine derivatives like this compound?

- Methodological Answer: Cross-validate assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to differentiate direct target effects from off-target interactions. Use isogenic cell lines to control genetic variability. Computational docking (e.g., AutoDock Vina) predicts binding modes to correlate structural features with activity trends .

Q. What computational approaches predict the reactivity of the chloro-substituent in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Solvent effects (e.g., DMF vs. THF) are incorporated via polarizable continuum models (PCM). Kinetic studies (Eyring plots) quantify activation barriers for NAS .

Q. How can cross-contamination during synthesis of halogenated pyrimidines be mitigated?

- Methodological Answer: Dedicate glassware for halogenation steps and autoclave between uses. Use quartz cuvettes for UV monitoring to avoid polymer residues. Implement in-process controls (TLC/HPLC) to detect intermediates. For scale-up, employ continuous flow reactors to minimize manual handling .

Data Analysis & Mechanistic Studies

Q. What methodologies analyze conflicting data on the environmental persistence of pyrimidine derivatives?

- Methodological Answer: Conduct abiotic degradation studies under controlled pH/UV conditions. Use LC-MS/MS to track degradation products and compare with computational predictions (EPI Suite). Soil adsorption coefficients (Koc) are measured via batch equilibrium tests to assess environmental mobility .

Q. How is the mechanism of action studied for pyrimidine-based inhibitors in pharmacological research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.